molecular formula C25H24N4O3S B2431627 N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide CAS No. 325977-66-0

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide

Cat. No.: B2431627
CAS No.: 325977-66-0
M. Wt: 460.55
InChI Key: RRHACITXXDWILZ-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring fused with a phenyl group, which is further connected to a piperidine sulfonyl benzamide moiety. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3S/c30-25(18-12-14-19(15-13-18)33(31,32)29-16-6-1-7-17-29)28-21-9-3-2-8-20(21)24-26-22-10-4-5-11-23(22)27-24/h2-5,8-15H,1,6-7,16-17H2,(H,26,27)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHACITXXDWILZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide typically involves multiple steps, starting from the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzimidazole ring. This intermediate is then subjected to further functionalization to introduce the phenyl group and the piperidine sulfonyl benzamide moiety.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Solvent selection, temperature control, and purification techniques such as recrystallization and chromatography are crucial in the large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized to form N-oxides.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Halogenation and nitration reactions can be carried out using reagents like bromine and nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can yield N-oxides, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity. The piperidine sulfonyl benzamide moiety enhances the compound’s binding affinity and specificity. The exact pathways and targets depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-1,3-benzodiazol-2-yl)benzamide
  • N-(butan-2-yl)-2-tert-butyl-1H-1,3-benzodiazol-5-amine
  • 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid

Uniqueness

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide stands out due to its unique combination of the benzimidazole ring with the piperidine sulfonyl benzamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide is a synthetic compound belonging to the class of benzamide derivatives. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in anti-cancer and anti-inflammatory applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H25N3O2S. Its structure features a benzodiazole moiety, a piperidine ring, and a sulfonamide group, which are critical for its biological activity.

Property Value
Molecular FormulaC22H25N3O2S
Molecular Weight397.52 g/mol
CAS Number1824971-80-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit proteins involved in tumor progression and inflammation. For instance, compounds with similar structural motifs have been reported to inhibit DNAJA1, a protein implicated in cancer cell migration and metastasis.

Anti-Cancer Properties

Recent studies indicate that this compound exhibits promising anti-cancer properties. In vitro assays have demonstrated its efficacy in inhibiting cell proliferation in various cancer cell lines. The compound's mechanism involves the modulation of signaling pathways associated with tumor growth and survival.

Anti-Inflammatory Activity

In addition to its anti-cancer properties, this compound has been evaluated for its anti-inflammatory effects. The sulfonamide group is known for its ability to inhibit certain enzymes involved in inflammatory processes, potentially making it useful in treating conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications for drug development:

  • Study on Cancer Cell Lines : A study evaluated the effects of various benzodiazole derivatives on cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity against breast and lung cancer cells .
  • Anti-Ebola Activity : Research on benzimidazole-piperidine hybrids showed that similar compounds could inhibit Ebola virus entry into cells. This suggests a broader antiviral potential for compounds containing the benzodiazole moiety .
  • Enzyme Inhibition Studies : Compounds featuring piperidine and sulfonamide groups have been reported to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases. This positions this compound as a candidate for further exploration in neuropharmacology .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide, and how are intermediates characterized?

  • Methodological Answer : The compound’s benzimidazole core is typically synthesized via condensation of o-phenylenediamine derivatives with aldehydes or ketones under acidic conditions. The piperidine-sulfonyl moiety is introduced via nucleophilic substitution or coupling reactions. For example, intermediates like 4-(chloromethyl)-N-(substituted-phenyl)benzamides are synthesized by reacting substituted anilines with 4-chloromethylbenzoyl chloride in aqueous Na₂CO₃ (pH 9–10), followed by TLC monitoring . Final coupling often employs acetonitrile/K₂CO₃ reflux for 4–5 hours. Characterization involves ¹H/¹³C NMR, IR spectroscopy, and elemental analysis to verify purity and structure .

Q. How can molecular docking be applied to predict the binding interactions of this compound with target proteins?

  • Methodological Answer : Tools like AutoDock4 or Glide XP (Schrödinger) are used to model ligand-protein interactions. Flexible side-chain docking is critical for receptors with conformational flexibility (e.g., enzymes or GPCRs). Protocols include:

  • Preparing the ligand and receptor structures (e.g., protonation states, grid generation).
  • Running docking simulations with scoring functions that account for hydrophobic enclosure, hydrogen bonding, and desolvation effects .
  • Validating results via cross-docking experiments (e.g., using HIV protease complexes as benchmarks) .

Q. What analytical techniques are essential for confirming the compound’s structural integrity and stability?

  • Methodological Answer :

  • HPLC : To assess purity (>95% by area normalization) under reverse-phase conditions (C18 column, acetonitrile/water gradients) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peaks).
  • Stability Studies : Incubation in buffer solutions (pH 1–9) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this benzamide derivative?

  • Methodological Answer :

  • Substituent Variation : Replace the piperidine-sulfonyl group with alternative heterocycles (e.g., morpholine, thiomorpholine) to modulate lipophilicity and metabolic stability .
  • Benzimidazole Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to enhance target binding via hydrophobic interactions.
  • In Vitro Assays : Test derivatives against target enzymes (e.g., histone demethylases) using fluorescence-based IC₅₀ assays and compare with reference inhibitors (e.g., bomedemstat, an LSD1 inhibitor) .

Q. How should researchers resolve contradictions in computational docking vs. experimental binding data for this compound?

  • Methodological Answer :

  • Consensus Docking : Use multiple algorithms (AutoDock, Glide XP, GOLD) to identify consistent binding poses .
  • Molecular Dynamics (MD) Simulations : Run 100-ns MD trajectories to assess binding stability and water-mediated interactions.
  • Surface Plasmon Resonance (SPR) : Validate binding kinetics (kₐ, k𝒹) experimentally, adjusting docking parameters to align with SPR-derived Kᴅ values .

Q. What strategies mitigate low aqueous solubility during in vitro assays for this hydrophobic compound?

  • Methodological Answer :

  • Co-Solvent Systems : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) to improve bioavailability in cell culture .

Q. How can enzyme inhibition assays be designed to evaluate this compound’s mechanism of action?

  • Methodological Answer :

  • Substrate Competition : Use fluorogenic substrates (e.g., acetylated lysine peptides for HDAC assays) to measure inhibition kinetics .
  • Time-Dependent Studies : Pre-incubate the compound with the enzyme to distinguish reversible vs. irreversible inhibition.
  • Counter-Screening : Test against off-target enzymes (e.g., carbonic anhydrase) to confirm selectivity .

Data Contradiction Analysis

Q. How to address discrepancies between in silico ADMET predictions and experimental pharmacokinetic data?

  • Methodological Answer :

  • PAMPA Assays : Experimentally measure permeability (e.g., parallel artificial membrane permeability assay) to validate computational predictions of Caco-2 permeability .
  • Microsomal Stability : Compare in vitro half-life (e.g., human liver microsomes) with in silico metabolic site predictions (e.g., CYP3A4 oxidation hotspots) .

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